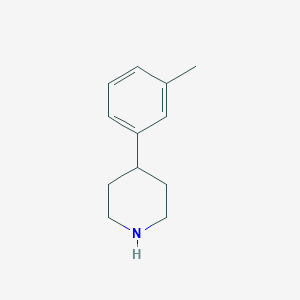

4-(3-Methylphenyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11/h2-4,9,11,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJOAQXQUOPHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509287 | |

| Record name | 4-(3-Methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111153-83-4 | |

| Record name | 4-(3-Methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Methylphenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Methylphenyl)piperidine: Structure, Synthesis, and Applications in Modern Drug Discovery

Abstract: The piperidine heterocycle is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2] Among its many variations, the 4-arylpiperidine scaffold is particularly significant, offering a unique combination of rigidity and conformational flexibility that makes it ideal for targeting a wide range of biological receptors.[3] This technical guide provides an in-depth examination of 4-(3-Methylphenyl)piperidine, a key building block in this chemical class. We will explore its fundamental chemical properties, delve into the strategic considerations behind its synthesis, analyze its role as a pharmacophore in drug development, and outline the necessary protocols for its characterization and safe handling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery pipelines.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted piperidine derivative featuring a meta-tolyl group at the 4-position of the saturated heterocycle. This specific substitution pattern provides a valuable vector for exploring structure-activity relationships (SAR) in drug design. The meta-methyl group can influence the molecule's electronic properties and steric interactions within a target's binding pocket, potentially enhancing potency and selectivity compared to its unsubstituted phenyl counterpart.[4]

The key identifying information and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| Synonyms | 4-(m-Tolyl)piperidine | [5][6] |

| CAS Number | 111153-83-4 | [5][6] |

| Molecular Formula | C₁₂H₁₇N | [5][6] |

| Molecular Weight | 175.27 g/mol | [5] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Predicted pKa | 10.28 ± 0.10 | [6] |

| Storage Temperature | 2-8 °C | |

| Canonical SMILES | CC1=CC(=CC=C1)C2CCNCC2 | [6] |

| InChI Key | JSJOAQXQUOPHDJ-UHFFFAOYSA-N | [6] |

Note: Specific experimental data for melting point, boiling point, and solubility are not widely published, which is common for specialized research chemicals.

Strategic Synthesis of the 4-Arylpiperidine Core

The direct formation of the C4-aryl bond on a simple piperidine ring is not a trivial synthetic step.[4] Therefore, the most prevalent and logical strategies involve the construction of the C-C bond through the reaction of a carbonyl group at the C4 position with an organometallic nucleophile. A common and effective approach is the Grignard reaction, which utilizes an N-protected 4-piperidone and a phenylmagnesium halide.

Causality in Synthetic Protocol Design

The choice of an N-protected 4-piperidone is critical.[4] The piperidine nitrogen is a nucleophile and a base. Without a protecting group (e.g., Boc, Cbz, or Benzyl), the Grignard reagent would be quenched by the acidic N-H proton, and the nitrogen could coordinate with the magnesium, leading to undesired side reactions and significantly reducing the yield of the desired product. The subsequent reaction adds the aryl group, creating a tertiary alcohol, which can then be dehydroxylated if the direct 4-arylpiperidine is the final target.

Generalized Experimental Protocol: Grignard Addition to N-Boc-4-piperidone

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or THF. A solution of 3-bromotoluene in the same anhydrous solvent is added dropwise. The initiation of the reaction is indicated by gentle refluxing and the disappearance of the magnesium. The rationale for anhydrous conditions is absolute; Grignard reagents react violently with water.

-

Nucleophilic Addition: The solution of the freshly prepared 3-methylphenylmagnesium bromide is cooled to 0 °C. A solution of N-Boc-4-piperidone in anhydrous THF is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction. This step proceeds via nucleophilic addition to the electrophilic carbonyl carbon.[4]

-

Aqueous Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide to yield the tertiary alcohol and precipitates the magnesium salts, which can be removed by filtration.[4]

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography.

-

Deprotection/Dehydroxylation (If Required): The resulting N-Boc-4-(3-methylphenyl)piperidin-4-ol can then be carried forward. The Boc group can be removed under acidic conditions (e.g., TFA or HCl in dioxane), and the tertiary alcohol can be removed via reductive dehydroxylation if necessary.

Visualization of the Synthetic Workflow

Caption: Generalized workflow for the synthesis of a 4-aryl-4-hydroxypiperidine intermediate.

Role in Medicinal Chemistry and Drug Development

The piperidine ring is a privileged scaffold, meaning it is a structural framework that appears in drugs across a wide range of biological targets and therapeutic areas.[1][2] Its derivatives are found in anticancer, antiviral, analgesic, antipsychotic, and antihistamine medications.[4]

The 4-Arylpiperidine Pharmacophore

The 4-arylpiperidine substructure is particularly noteworthy for its prevalence in centrally active agents. The rigid phenyl ring provides a well-defined anchor for binding to receptors, while the flexible piperidine ring can adopt various conformations (e.g., chair, boat, twist-boat) to optimize interactions. This structural motif is a known pharmacophore for dopamine receptors, with modifications leading to compounds with significant activity at D2 receptors.[4] The development of pethidine, a potent synthetic opioid analgesic, was a landmark discovery that spurred decades of research into related 4-phenylpiperidine structures.[4]

Introducing chirality into the piperidine scaffold can further modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles (ADME), and reduce off-target effects like hERG toxicity.[7]

Logical Framework for Application

Caption: Logical flow from chemical structure to potential therapeutic application.

Analytical and Spectroscopic Profile

Proper characterization is essential to confirm the identity and purity of this compound. The expected spectroscopic data, based on its structure and data from analogous compounds like 4-phenylpiperidine and 4-methylpiperidine, are summarized below.[8][9][10]

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons (δ ~7.0-7.3 ppm): Four protons exhibiting a complex splitting pattern characteristic of a 1,3-disubstituted (meta) benzene ring. Piperidine Protons (δ ~1.5-3.2 ppm): A series of multiplets corresponding to the axial and equatorial protons on the piperidine ring. Protons alpha to the nitrogen (C2, C6) will be further downfield. Methine Proton (δ ~2.5-2.8 ppm): A multiplet for the single proton at the C4 position. Methyl Protons (δ ~2.3 ppm): A singlet integrating to three protons. N-H Proton: A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | Aromatic Carbons (δ ~120-140 ppm): Six signals are expected, with the ipso-carbon attached to the piperidine being distinct. Piperidine Carbons (δ ~30-55 ppm): Three signals corresponding to C4, C3/C5, and C2/C6. Methyl Carbon (δ ~21 ppm): A single signal in the aliphatic region. |

| Mass Spec (EI) | Molecular Ion (M⁺): An expected peak at m/z = 175. Key Fragments: Loss of fragments from the piperidine ring, and a prominent tropylium-like ion from the tolyl group. |

| IR Spectroscopy | N-H Stretch: A moderate peak around 3300-3400 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-N Stretch: A peak in the 1050-1250 cm⁻¹ region.[11] |

Safety, Handling, and Storage Protocols

Substituted piperidines, as a class, require careful handling. They can be skin and eye irritants, and may cause respiratory irritation.[12][13] All handling should be performed in accordance with established laboratory safety procedures.

Mandatory Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical goggles (European Standard EN166).[12]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A standard laboratory coat. Flame-retardant or antistatic clothing may be required depending on the scale and operation.

Engineering Controls and Handling Procedures

-

Ventilation: All work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment. Ground all containers and receiving equipment to prevent static discharge.[12][14]

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][15]

Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite), and collect it into a suitable, sealed container for disposal.[12]

-

Disposal: Dispose of the chemical waste and contaminated containers at an approved waste disposal facility, in accordance with local, state, and federal regulations.[12]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] The recommended storage temperature is between 2-8 °C. Store away from incompatible materials such as strong oxidizing agents and acids.[12]

Laboratory Safety Workflow

Caption: A workflow outlining the key safety stages for handling piperidine derivatives.

Conclusion

This compound represents more than just a chemical reagent; it is a strategic building block for the future of pharmaceutical development. Its structure embodies the desirable characteristics of the 4-arylpiperidine pharmacophore, a scaffold proven to be of immense value, particularly in the development of CNS-active agents. A thorough understanding of its synthesis, which hinges on the strategic protection of the piperidine nitrogen and controlled nucleophilic addition, allows for its efficient incorporation into complex molecular architectures. By leveraging the insights into its structure-activity relationships, analytical profile, and safety protocols outlined in this guide, researchers and drug development professionals are well-equipped to unlock the therapeutic potential of this versatile and important molecule.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 4-(3-Methylphenyl)piperidin-4-ol | 71916-57-9 | Benchchem [benchchem.com]

- 5. 111153-83-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 9. Piperidine, 4-methyl- [webbook.nist.gov]

- 10. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. lobachemie.com [lobachemie.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

4-(3-Methylphenyl)piperidine CAS number 111153-83-4 information

An In-depth Technical Guide to 4-(3-Methylphenyl)piperidine (CAS: 111153-83-4)

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 3-methylphenyl (m-tolyl) group. As a member of the 4-arylpiperidine class, this scaffold is of significant interest to researchers in medicinal chemistry and drug development.[1] The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved pharmaceuticals, valued for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring structure-activity relationships (SAR).[1][2]

The strategic importance of this compound lies in its structural features: the basic nitrogen atom of the piperidine ring can be functionalized to modulate pharmacokinetics and target engagement, while the aryl substituent at the 4-position is crucial for interactions with biological targets.[3][4] The specific meta-position of the methyl group on the phenyl ring can influence electronic properties and steric interactions within receptor binding pockets, potentially leading to enhanced potency and selectivity for specific targets, such as G-protein coupled receptors (GPCRs) like dopamine and muscarinic receptors.[3][5] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications for professionals in the field.

Physicochemical and Structural Properties

The fundamental properties of this compound define its behavior in chemical and biological systems. It is typically supplied as an off-white to yellow-brown solid.[6][7]

| Property | Value | Source |

| CAS Number | 111153-83-4 | [6][8][9] |

| Molecular Formula | C₁₂H₁₇N | [10][11] |

| Molecular Weight | 175.27 g/mol | [6][10] |

| Appearance | Pale-yellow to Yellow-brown Solid | [6][7] |

| Boiling Point | 279 °C (Predicted) | [8] |

| Density | 0.958 g/cm³ (Predicted) | [8][10] |

| pKa | 10.28 ± 0.10 (Predicted) | [8] |

| InChI Key | JSJOAQXQUOPHDJ-UHFFFAOYSA-N | [6][11] |

| Storage Temperature | 2-8 °C, Protect from light | [6][8] |

Synthesis Methodologies and Rationale

The synthesis of 4-arylpiperidines is a well-established area of organic chemistry. While specific literature for the direct synthesis of 111153-83-4 is not abundant, its preparation can be achieved through several reliable and adaptable routes. Common strategies include palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Shapiro reactions) and nucleophilic addition of organometallic reagents to piperidone precursors.[12][13]

The nucleophilic addition of a Grignard reagent to an N-protected 4-piperidone is a robust and frequently employed method.[3] This approach is favored for its straightforward execution and the commercial availability of the necessary starting materials.

Experimental Protocol: Grignard Reaction with 4-Piperidone

This protocol describes a two-step synthesis involving the formation of a tertiary alcohol via Grignard addition, followed by dehydroxylation to yield the target compound.

Step 1: Synthesis of 1-Boc-4-(3-methylphenyl)piperidin-4-ol

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). To this, add a solution of 3-bromotoluene (1.1 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, add the remaining 3-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent, 3-methylphenylmagnesium bromide.

-

Nucleophilic Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

-

Causality Insight: The use of an N-Boc (tert-butyloxycarbonyl) protecting group is critical. The acidic N-H proton of an unprotected piperidine would quench the highly basic Grignard reagent, preventing the desired C-C bond formation. The bulky Boc group also helps direct the conformation of the piperidine ring.

-

-

Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude tertiary alcohol by silica gel column chromatography.

Step 2: Reductive Dehydroxylation and Deprotection

-

Dehydroxylation: Dissolve the purified 1-Boc-4-(3-methylphenyl)piperidin-4-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid. Add a reducing agent like triethylsilane (2-3 eq) followed by a strong acid such as trifluoroacetic acid (TFA) (2-3 eq) at 0 °C.

-

Causality Insight: The strong acid protonates the hydroxyl group, converting it into a good leaving group (water). The triethylsilane then acts as a hydride donor to reduce the resulting tertiary carbocation, yielding the desired 4-arylpiperidine product. This ionic reduction mechanism is efficient for sterically hindered alcohols.

-

-

Deprotection: The use of TFA in the previous step simultaneously cleaves the acid-labile Boc protecting group.

-

Workup and Isolation: After stirring for 2-4 hours at room temperature, neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. The crude product can be further purified by chromatography or crystallization to yield this compound.

Synthesis Workflow Visualization

Caption: Key steps in the synthesis of this compound.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the 3-methylphenyl group (typically in the δ 7.0-7.3 ppm range), a singlet for the methyl group protons (around δ 2.3 ppm), and complex multiplets for the piperidine ring protons. The N-H proton signal may be broad and its chemical shift variable depending on the solvent and concentration.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the piperidine ring, and the methyl carbon.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show the protonated molecular ion [M+H]⁺ at m/z 176.14.[11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Chromatographic Techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is essential for assessing the purity of the final compound.[3] A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like formic acid or TFA.

-

Gas Chromatography (GC): GC can also be used for purity analysis, given the compound's predicted boiling point.[3]

-

Applications in Medicinal Chemistry and Drug Development

The 4-arylpiperidine motif is a privileged scaffold in drug discovery, forming the core of numerous therapeutics targeting the central nervous system (CNS).[3][14] Derivatives are known to act as analgesics, antipsychotics, and antihistamines.[1][14]

The primary value of this compound is as a building block for creating more complex molecules. The piperidine nitrogen serves as a handle for introducing various substituents to modulate properties like cell permeability, metabolic stability, and target affinity. The 3-methylphenyl group itself plays a crucial role in binding interactions, often fitting into hydrophobic pockets within a receptor. Its substitution pattern can fine-tune selectivity between receptor subtypes.[3] For instance, subtle changes on the aryl ring of similar piperidine structures have led to compounds with high selectivity for dopamine D2 or muscarinic M1 receptors.[3][5]

Pharmacological Concept Visualization

Caption: Interaction of the 4-arylpiperidine pharmacophore with a receptor.

Safety and Handling

According to supplier safety data, this compound is classified with the hazard statement H412: Harmful to aquatic life with long lasting effects.[6] The precautionary statement P273 advises to avoid release to the environment.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, well-ventilated area, protected from light.[6][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(3-Methylphenyl)piperidin-4-ol | 71916-57-9 | Benchchem [benchchem.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 111153-83-4 [sigmaaldrich.com]

- 7. Piperidine,4-(3-methylphenyl)-, CasNo.111153-83-4 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 8. 111153-83-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. CAS # 111153-83-4, this compound, 4-(m-Tolyl)piperidine - chemBlink [chemblink.com]

- 11. PubChemLite - this compound (C12H17N) [pubchemlite.lcsb.uni.lu]

- 12. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijnrd.org [ijnrd.org]

Synthesis pathways for 4-(3-Methylphenyl)piperidine

An In-depth Technical Guide to the Synthesis of 4-(3-Methylphenyl)piperidine

Introduction

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of pharmacologically active agents. Its rigid, three-dimensional framework allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Within this class, this compound represents a key synthetic intermediate and a core structural motif in the development of therapeutics targeting the central nervous system (CNS), including novel analgesics and dopamine transporter inhibitors. The strategic placement of the methyl group at the meta-position of the phenyl ring can significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the principal synthetic pathways to this compound. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings and strategic considerations behind each synthetic choice. We will explore and compare the most robust and field-proven methodologies, from classic organometallic additions to modern cross-coupling reactions, offering insights to guide the rational design and execution of synthetic campaigns.

Retrosynthetic Analysis: Deconstructing the Target

A logical starting point for any synthetic strategy is a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. For this compound, the key disconnections focus on the formation of the piperidine ring itself or the installation of the aryl substituent.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two primary strategic approaches:

-

Aryl Addition to a Pre-formed Piperidine Ring: This involves forming the crucial C-C bond by adding a 3-methylphenyl nucleophile to a 4-piperidone electrophile (or vice-versa).

-

Piperidine Ring Formation from an Aryl Precursor: This involves constructing the piperidine ring onto a pre-existing 4-(3-methylphenyl) core, typically through the reduction of a corresponding pyridine derivative.

We will now explore the practical execution of these strategies in detail.

Strategy 1: Grignard Reaction with N-Protected 4-Piperidone

This is arguably the most direct and widely employed method for synthesizing 4-aryl-4-hydroxypiperidines, which can be subsequently deoxygenated to yield the target compound. The core of this strategy is the nucleophilic addition of a Grignard reagent to the carbonyl of a 4-piperidone.

Mechanistic Overview & Rationale

The Grignard reaction is a classic carbon-carbon bond-forming reaction.[1] It proceeds via the nucleophilic attack of the highly polarized carbanionic carbon of the Grignard reagent (3-methylphenylmagnesium bromide) on the electrophilic carbonyl carbon of N-protected 4-piperidone.[2] This addition breaks the carbonyl π-bond, creating a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the tertiary alcohol, 4-(3-Methylphenyl)piperidin-4-ol.[2]

Choice of Protecting Group: The piperidine nitrogen is a nucleophile and a base, which would otherwise react with the Grignard reagent. Therefore, protection is mandatory. The choice of protecting group (PG) is critical. A benzyl (Bn) or tert-butyloxycarbonyl (Boc) group is common. The Boc group is often preferred for its ease of removal under acidic conditions, which can be performed concurrently with the workup or as a separate step.

Caption: Workflow for Grignard synthesis and subsequent deoxygenation.

Experimental Protocol: Synthesis of 4-(3-Methylphenyl)piperidin-4-ol

This protocol is a representative synthesis based on established chemical principles.[2][3]

-

Grignard Reagent Preparation:

-

All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon.

-

To a three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF).

-

In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 eq) in anhydrous ether/THF.

-

Add a small portion of the 3-bromotoluene solution to the magnesium. The reaction is initiated if cloudiness or bubbling appears. If not, a small crystal of iodine or gentle heating may be required to activate the magnesium surface.[1]

-

Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Addition to Piperidone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous ether/THF and add it dropwise to the cooled Grignard solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the piperidone.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer with ether or ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude tertiary alcohol can be purified by column chromatography or recrystallization.

-

Deoxygenation and Deprotection

The resulting 4-hydroxy-piperidine derivative must be deoxygenated. A common method is Barton-McCombie deoxygenation, though simpler methods involving reduction with a strong acid and a reducing agent (e.g., trifluoroacetic acid and triethylsilane) are often effective. The Boc group is typically cleaved simultaneously under these acidic conditions.

| Parameter | Typical Value / Condition | Rationale / Comment |

| Solvent | Anhydrous Diethyl Ether or THF | Essential to prevent quenching of the highly basic Grignard reagent.[3] |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic addition; stirring at RT ensures completion. |

| Protecting Group | N-Boc | Stable to Grignard conditions, easily removed with acid. |

| Typical Yield | 70-90% (for addition step) | Generally high-yielding, but dependent on reagent quality and anhydrous technique. |

Advantages & Limitations

-

Advantages: High convergence, directness, and the use of readily available starting materials. The reaction is generally high-yielding.

-

Limitations: Extreme sensitivity to moisture and protic impurities.[1] The subsequent deoxygenation step adds to the overall sequence length.

Strategy 2: Catalytic Hydrogenation of 4-(3-Methylphenyl)pyridine

This strategy involves the synthesis of the aromatic precursor, 4-(3-methylphenyl)pyridine, followed by the reduction of the pyridine ring to the corresponding piperidine. This is a robust and scalable method, often favored in process chemistry.

Mechanistic Overview & Rationale

The hydrogenation of a pyridine ring is a classic catalytic process that involves the addition of hydrogen across the aromatic double bonds.[4] The reaction requires a transition metal catalyst, typically platinum, palladium, rhodium, or nickel.[5] The pyridine adsorbs onto the catalyst surface, and hydrogen atoms are added stepwise, ultimately leading to the saturated piperidine ring.

Catalyst Choice: The choice of catalyst and conditions is critical for achieving complete reduction without affecting other functional groups.

-

Platinum(IV) oxide (PtO₂, Adams' catalyst): Highly effective, often used in acidic media (e.g., glacial acetic acid or HCl) which protonates the pyridine nitrogen, activating the ring towards reduction.[4]

-

Rhodium-on-Carbon (Rh/C): Allows for hydrogenation under milder pressures and temperatures compared to some other catalysts.[6]

-

Raney Nickel: A cost-effective option but often requires higher temperatures and pressures.[5]

Caption: Workflow for catalytic hydrogenation of the pyridine precursor.

Experimental Protocol: Hydrogenation of 4-(3-Methylphenyl)pyridine

This protocol is representative of a typical catalytic hydrogenation.[4][7]

-

Precursor Synthesis: First, synthesize 4-(3-methylphenyl)pyridine. This is commonly achieved via a Suzuki coupling between 4-bromopyridine and 3-methylphenylboronic acid (discussed in Strategy 3).

-

Hydrogenation Setup:

-

To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 4-(3-methylphenyl)pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.

-

Carefully add the catalyst (e.g., PtO₂, 1-5 mol%) under an inert atmosphere.

-

Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas.

-

-

Reaction:

-

Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but can vary significantly).

-

Begin agitation (shaking or stirring) and heat if necessary (many reductions can proceed at room temperature).

-

Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

-

Workup and Purification:

-

Carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Caution: The catalyst can be pyrophoric and should be kept wet with solvent during filtration.

-

Remove the solvent under reduced pressure.

-

If an acidic solvent was used, neutralize the residue with a base (e.g., NaOH or NaHCO₃ solution) and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer, concentrate, and purify the resulting piperidine by distillation or chromatography if necessary.

-

| Parameter | Typical Condition | Rationale / Comment |

| Catalyst | PtO₂ (Adams' catalyst) | Highly active and reliable for pyridine reduction.[4] |

| Solvent | Glacial Acetic Acid | Activates the pyridine ring, often leading to faster and more complete reduction. |

| H₂ Pressure | 50-100 psi | Sufficient for most lab-scale reductions; higher pressures may be needed for less active catalysts. |

| Temperature | Room Temperature to 50 °C | Often proceeds efficiently at room temperature. |

| Typical Yield | >90% | Hydrogenation is typically a very high-yielding transformation. |

Advantages & Limitations

-

Advantages: Excellent for scalability, typically very high-yielding, and generates a clean product. The final step is an atom-economical reduction.

-

Limitations: Requires specialized high-pressure equipment. The catalyst can be expensive and pyrophoric. The synthesis of the substituted pyridine precursor is an additional step.

Strategy 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling for forming C-C bonds.[8] For this target, it can be used either to construct the 4-(3-methylphenyl)pyridine precursor (as mentioned in Strategy 2) or, more directly, to couple an aryl group to a pre-formed piperidine ring.

Mechanistic Overview & Rationale

The Suzuki reaction couples an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate.[9] The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organic halide.

-

Transmetalation: The organic group from the activated boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

To apply this to our target, one could couple 3-bromotoluene with a piperidine-4-boronic ester, or conversely, couple 4-bromo-N-Boc-piperidine with 3-methylphenylboronic acid. The latter is often more practical due to the commercial availability of the reagents.

Caption: Simplified Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Suzuki Coupling

This protocol represents a general procedure for Suzuki coupling.[11][12]

-

Reaction Setup:

-

To a reaction flask, add 3-methylphenylboronic acid (1.2 eq), 4-bromo-N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

The use of a tetrahydropyridine derivative followed by reduction is a common variant to avoid issues with direct coupling to the saturated ring.

-

Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.

-

Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Final Reduction and Deprotection:

-

The resulting N-Boc-4-(3-methylphenyl)-1,2,3,6-tetrahydropyridine is then reduced (e.g., via catalytic hydrogenation with H₂/Pd-C) to the piperidine and deprotected as needed.

-

| Parameter | Typical Reagent / Condition | Rationale / Comment |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Standard, robust catalysts for Suzuki couplings.[12] |

| Base | K₂CO₃, Cs₂CO₃ | Essential for activating the boronic acid for transmetalation.[9] |

| Solvent | Dioxane/H₂O, Toluene/EtOH | Biphasic systems are common and effective. |

| Temperature | 80-100 °C | Thermal energy is required to drive the catalytic cycle efficiently. |

| Typical Yield | 65-85% | Good yields, but highly dependent on substrate purity and reaction setup. |

Advantages & Limitations

-

Advantages: Extremely broad functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acids and halides.

-

Limitations: The cost of the palladium catalyst and ligands can be high. Residual palladium must be carefully removed from the final product, especially for pharmaceutical applications. The synthesis of the required boronic acid/ester or halide precursor can add steps.

Comparative Analysis of Synthetic Pathways

| Feature | Grignard Reaction | Catalytic Hydrogenation | Suzuki Coupling |

| Key Transformation | C-C bond formation | Ring saturation | C-C bond formation |

| Overall Yield | Moderate-High | High | Moderate-High |

| Scalability | Moderate | Excellent | Good |

| Reagent Sensitivity | Very High (moisture) | Low (catalyst handling) | Moderate (oxygen) |

| Equipment | Standard glassware | High-pressure reactor | Standard glassware |

| Cost | Low-Moderate | Moderate (catalyst) | High (catalyst, ligands) |

| Key Advantage | Direct, convergent | Highly efficient, clean | High functional group tolerance |

| Key Disadvantage | Requires extra deoxygenation step | Requires high-pressure setup | Catalyst cost and removal |

Conclusion

The synthesis of this compound can be accomplished through several robust and reliable pathways, each with its own distinct set of advantages and challenges.

-

The Grignard reaction offers the most direct route to a hydroxylated precursor, ideal for lab-scale synthesis where functional group tolerance is not a primary concern and subsequent deoxygenation is feasible.

-

Catalytic hydrogenation of the corresponding pyridine is the preferred method for large-scale production due to its high efficiency, excellent yields, and atom economy, provided the necessary high-pressure equipment is available.

-

The Suzuki-Miyaura cross-coupling provides unparalleled versatility and functional group tolerance, making it an exceptional tool for analogue synthesis in a drug discovery setting where rapid diversification is key.

The optimal choice of synthetic strategy is ultimately dictated by the specific constraints and goals of the project, including scale, budget, available equipment, and the need for downstream chemical modifications. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, empowers the research scientist to make informed and strategic decisions in the synthesis of this important pharmaceutical building block.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 4-(3-Methylphenyl)piperidin-4-ol | 71916-57-9 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. asianpubs.org [asianpubs.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Piperidine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki Coupling [organic-chemistry.org]

Spectroscopic Characterization of 4-(3-Methylphenyl)piperidine: A Technical Guide for Researchers

Introduction to 4-(3-Methylphenyl)piperidine

The 4-arylpiperidine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents targeting the central nervous system and other biological systems. The specific substitution pattern on the aryl ring and the piperidine nitrogen significantly influences the pharmacological activity. This compound, with its meta-substituted toluene moiety, presents a unique combination of steric and electronic properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of newly synthesized batches of this compound, ensuring the reliability of subsequent biological and pharmacological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we anticipate 10 distinct signals, as the plane of symmetry that would make the piperidine carbons C-2/C-6 and C-3/C-5 equivalent is absent due to the meta-substitution on the phenyl ring. A predicted ¹³C NMR spectrum suggests the chemical shifts listed in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C=C (Aromatic Quaternary) | 165.10 | Deshielded due to attachment to the piperidine ring. |

| C-H (Aromatic) | 149.17 | Aromatic carbons. |

| C-H (Aromatic) | 140.74 | Aromatic carbons. |

| C-H (Aromatic) | 135.70 | Aromatic carbons. |

| C-H (Aromatic) | 132.04 | Aromatic carbons. |

| C-H (Aromatic) | 131.19 | Aromatic carbons. |

| C-H (Aromatic) | 131.13 | Aromatic carbons. |

| C-H (Aromatic) | 120.47 | Aromatic carbons. |

| C-H (Aromatic) | 111.82 | Aromatic carbons. |

| C-H (Aromatic) | 107.76 | Aromatic carbons. |

| C-H (Aromatic) | 96.67 | Aromatic carbons. |

| C-2 / C-6 (Piperidine) | ~44.80 | Adjacent to the nitrogen atom. |

| C-4 (Piperidine) | ~44.80 | Benzylic carbon, attached to the aromatic ring. |

| C-3 / C-5 (Piperidine) | ~25.90 | Methylene carbons of the piperidine ring. |

| CH₃ (Methyl) | ~24.50 | Methyl group on the aromatic ring. |

Note: The predicted values are sourced from NP-MRD.[1] The assignments for the piperidine and methyl carbons are based on typical chemical shifts for substituted piperidines and toluenes.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments, their connectivity, and stereochemical relationships. Based on the analysis of related compounds like 4-phenylpiperidine and considering the electronic effects of the meta-methyl group, the following proton signals are expected.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |

| Ar-H | ~7.0-7.3 | m | 4H | Aromatic protons, complex splitting pattern due to meta-substitution. |

| H-2ax, H-6ax (Piperidine) | ~3.1-3.2 | dt | 2H | Axial protons adjacent to nitrogen, deshielded. |

| H-2eq, H-6eq (Piperidine) | ~2.7-2.8 | m | 2H | Equatorial protons adjacent to nitrogen. |

| H-4 (Piperidine) | ~2.6-2.7 | tt | 1H | Methine proton at the junction with the phenyl ring. |

| Ar-CH₃ | ~2.3 | s | 3H | Methyl group protons on the aromatic ring. |

| H-3ax, H-5ax (Piperidine) | ~1.8-1.9 | qd | 2H | Axial protons adjacent to C-4. |

| H-3eq, H-5eq (Piperidine) | ~1.6-1.7 | m | 2H | Equatorial protons adjacent to C-4. |

| N-H | ~1.5 (variable) | br s | 1H | Amine proton, chemical shift is concentration and solvent dependent. |

Note: These are estimated values based on data from analogous compounds.[2] The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and C=C bonds of the aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale for Assignment |

| N-H Stretch | 3300-3500 | Medium, sharp | Characteristic of a secondary amine. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Aromatic C-H stretching vibrations. |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong | Aliphatic C-H stretching of the piperidine ring and methyl group. |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to weak | Aromatic ring skeletal vibrations. |

| N-H Bend | 1550-1650 | Medium | Bending vibration of the N-H bond. |

| C-N Stretch | 1000-1250 | Medium | Stretching vibration of the carbon-nitrogen bond. |

Note: These are general ranges for the specified functional groups and are consistent with data for piperidine and substituted benzenes.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₂H₁₇N), the expected molecular weight is approximately 175.27 g/mol .

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 175 | [M]⁺ | Molecular ion peak. |

| 174 | [M-H]⁺ | Loss of a hydrogen radical. |

| 160 | [M-CH₃]⁺ | Loss of a methyl radical from the toluene moiety. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene derivatives. |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment after benzylic cleavage. |

| 56 | [C₃H₆N]⁺ | Common fragment from the piperidine ring. |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and observed patterns in related structures like 4-phenylpiperidine and 4-methylpiperidine.[5][6]

Predicted Fragmentation Pathway

The major fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to involve alpha-cleavage of the piperidine ring and benzylic cleavage.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (~ -1 to 13 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to TMS.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (~0 to 200 ppm).

-

Use a sufficient number of scans (often several thousand) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Data Acquisition (Electron Ionization - GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol).

-

GC-MS Setup:

-

Inject a small volume of the sample solution into the gas chromatograph.

-

The sample is vaporized and separated on the GC column based on its boiling point and polarity.

-

-

MS Acquisition:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A mass spectrum is recorded, showing the relative abundance of each ion.

-

Overall Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of a comprehensive spectroscopic characterization of a novel compound.

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with insights from structurally related molecules, a detailed picture of its NMR, IR, and MS characteristics has been presented. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. This information serves as a valuable resource for researchers in medicinal chemistry and related fields for the unambiguous identification and characterization of this and other 4-arylpiperidine derivatives.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 2. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]

- 3. Piperidine, 4-(3-phenylpropyl)-, hydrochloride [webbook.nist.gov]

- 4. Piperidine [webbook.nist.gov]

- 5. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine, 4-methyl- [webbook.nist.gov]

Physical properties like melting point and boiling point of 4-(3-Methylphenyl)piperidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-(3-Methylphenyl)piperidine, a compound of significant interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering in-depth procedural guidance and the scientific rationale behind the experimental determination of these properties. The methodologies described herein are designed to ensure scientific rigor and data integrity, reflecting best practices in the field.

Introduction: The Significance of this compound

The 4-arylpiperidine scaffold is a cornerstone in modern pharmacology, forming the structural basis for a wide array of therapeutic agents. This compound, with its characteristic substitution on the phenyl ring, presents a unique profile for molecular interaction and metabolic stability. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is a critical prerequisite for its synthesis, purification, formulation, and quality control in any drug discovery and development pipeline. These parameters provide insights into the compound's purity, stability, and intermolecular forces.

Core Physical Properties of this compound

The physical state and phase transition temperatures are fundamental characteristics of any chemical compound. For this compound, these properties are summarized below.

| Property | Value | Source(s) |

| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |

| Boiling Point | 279 °C | [2][3] |

| Melting Point | Not widely reported; experimental determination required. |

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step protocols for the accurate determination of the melting and boiling points of this compound. These protocols are designed to be self-validating, incorporating best practices to ensure the reliability of the obtained data.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.

This method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.

-

Sample Preparation:

-

Ensure the this compound sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent and dry it under a vacuum.

-

Finely powder a small amount of the crystalline sample using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Take a capillary melting point tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Melting Point Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Place the loaded capillary tube into the sample holder of the apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/minute) to obtain a preliminary, approximate melting range.

-

-

Approximate Melting Point Determination:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This provides a rough melting range.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool down to at least 20 °C below the approximate melting point.

-

Prepare a new capillary tube with the sample.

-

Set the heating rate to a much slower value, typically 1-2 °C/minute, as the temperature approaches the expected melting point.

-

Carefully observe and record the temperatures for the onset and completion of melting. The reported melting point should be this narrow range.

-

Diagram of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

The Thiele tube method is a classic and effective technique for determining the boiling point of a small amount of liquid.

-

Apparatus Setup:

-

Securely clamp a Thiele tube to a retort stand.

-

Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.

-

Attach a small test tube (fusion tube) to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the fusion tube.

-

-

Sample and Capillary Preparation:

-

Place a few drops of this compound into the fusion tube.

-

Take a capillary tube and seal one end by heating it in a flame.

-

Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

-

Heating and Observation:

-

Immerse the thermometer and fusion tube assembly into the oil in the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner using a low flame. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

-

Boiling Point Recording:

-

Continue gentle heating until a rapid and continuous stream of bubbles escapes from the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube. Record this temperature.

-

Diagram of the Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination.

Conclusion

The accurate determination of physical properties such as melting and boiling points is a fundamental aspect of chemical research and development. For this compound, while the boiling point is documented, the melting point requires experimental determination. The protocols outlined in this guide provide a robust framework for obtaining reliable data for this and other novel compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development efforts in the pharmaceutical sciences.

References

Solubility of 4-(3-Methylphenyl)piperidine in different solvents

An In-depth Technical Guide to the Solubility of 4-(3-Methylphenyl)piperidine

Abstract: this compound is a heterocyclic amine scaffold of significant interest in medicinal chemistry and drug development. Its solubility across a range of solvents is a critical parameter that dictates its utility in synthesis, formulation, and biological screening. This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, predicts its solubility profile based on first principles, and presents a gold-standard experimental protocol for its quantitative determination. The methodologies detailed herein, including the Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, are designed to provide researchers with a robust, self-validating framework for generating reliable solubility data, ensuring reproducibility and accuracy in early-stage drug development.

The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science.[1] For a molecule like this compound, which serves as a building block for more complex therapeutic agents, understanding its solubility is paramount. Poor solubility can lead to significant challenges, including low bioavailability, unreliable results in biological assays, and difficulties in formulation.[1][2] Therefore, a thorough characterization of a compound's solubility profile in various solvent systems—from polar aqueous buffers to nonpolar organic media—is a non-negotiable step in the research and development pipeline. This guide provides the foundational knowledge and practical methodologies required to characterize this compound for such applications.

Physicochemical Profile of this compound

To understand the solubility of a molecule, one must first understand the molecule itself. The structure of this compound is amphipathic, meaning it contains both polar and non-polar regions, which fundamentally governs its interactions with different solvents.

-

Polar Region: The piperidine ring, with its secondary amine (-NH-), is the polar, hydrophilic "head" of the molecule. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor.[3] This facilitates interaction with polar protic solvents like water and alcohols.

-

Non-Polar Region: The 3-methylphenyl (m-tolyl) group is the non-polar, lipophilic "tail." This aromatic hydrocarbon moiety interacts favorably with non-polar solvents through van der Waals forces.[4]

Key physicochemical properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N | [5] |

| Molecular Weight | 175.27 g/mol | [5] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Boiling Point | 279 °C | [5][6] |

| Density | 0.958 g/cm³ | [5][6] |

| pKa (Predicted) | 10.28 ± 0.10 | [6] |

The predicted pKa of 10.28 is particularly important. As a basic compound, this compound will become protonated and form a cationic salt in acidic conditions (pH < pKa). This protonated form is significantly more polar and, therefore, more soluble in aqueous media.

Caption: "Like Dissolves Like" principle applied to this compound.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be predicted based on its structure and established chemical principles.[7]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly to Moderately Soluble | The piperidine ring's ability to hydrogen bond promotes solubility, but the large non-polar tolyl group limits it.[7] Solubility in water is expected to increase dramatically at acidic pH due to salt formation. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can accept hydrogen bonds and have suitable polarity to solvate both the polar and non-polar portions of the molecule effectively.[7] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderately to Sparingly Soluble | The non-polar methylphenyl group will interact favorably, but the polar piperidine head will be poorly solvated, limiting overall solubility.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have an intermediate polarity capable of dissolving many organic compounds that are not soluble in highly polar or strictly non-polar solvents. |

Gold-Standard Protocol for Thermodynamic Solubility Determination

To move beyond prediction, quantitative data must be generated experimentally. The shake-flask method is universally recognized as the most reliable technique for measuring thermodynamic (equilibrium) solubility.[8] The following protocol provides a self-validating workflow.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, ensuring that a dynamic equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured using a suitable analytical technique, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][8]

Experimental & Analytical Workflow Diagram

Caption: Experimental workflow for solubility determination via the shake-flask method.

Detailed Protocol: Shake-Flask Method[11][12]

-

Preparation: Add an excess of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. The exact mass should be sufficient to ensure undissolved solid remains at the end of the experiment.[8]

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired test solvent into the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[2]

-

Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Visually confirm the presence of undissolved material.

-

Sampling: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.45 µm syringe filter (PTFE or other solvent-compatible material) and dispense the filtrate into a clean HPLC vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. A 1:10 or 1:100 dilution is a common starting point.

Detailed Protocol: RP-HPLC Quantification[13][14]

-

Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

-

Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

-

Calibration Standards: Prepare a series of at least five calibration standards of this compound of known concentrations in the mobile phase.

-

Analysis: Inject the prepared standards and the diluted sample filtrate.

-

Data Processing: Plot the peak area from the UV chromatogram against the known concentration for the standards to generate a linear calibration curve.

Calculation

-

Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor used in step 4.3.6 to obtain the final solubility value.

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Key Factors Influencing Solubility

pH: As a basic compound with a pKa of ~10.28, the aqueous solubility of this compound is highly pH-dependent. In solutions with a pH below 9, the piperidine nitrogen will be predominantly protonated, forming a highly water-soluble ammonium salt. Researchers must control and report the pH of any aqueous solubility measurements.

Temperature: Dissolution is typically an endothermic process, meaning solubility often increases with temperature. For consistency and comparability, all solubility measurements should be conducted at a standardized temperature, most commonly 25 °C.

Conclusion

While publicly available quantitative data on the solubility of this compound is limited, its molecular structure provides a clear, rational basis for predicting its behavior across a range of common laboratory solvents. It is expected to be most soluble in polar aprotic and chlorinated solvents, with moderate solubility in alcohols and limited solubility in non-polar hydrocarbons and neutral pH water. For drug development professionals, moving beyond prediction to precise quantification is essential. The detailed shake-flask and RP-HPLC protocols provided in this guide constitute a robust, industry-standard framework for generating the high-quality, reproducible solubility data necessary to advance research and development efforts.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. enamine.net [enamine.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CAS # 111153-83-4, this compound, 4-(m-Tolyl)piperidine - chemBlink [chemblink.com]

- 6. 111153-83-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. benchchem.com [benchchem.com]

Introduction to 4-aryl piperidine derivatives in drug discovery

An In-Depth Technical Guide to 4-Aryl Piperidine Derivatives in Drug Discovery

Abstract

The 4-aryl piperidine motif stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs and its capacity to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, pharmacological applications, and structure-activity relationships (SAR) of 4-aryl piperidine derivatives. We will delve into their critical role in developing agents for the central nervous system (CNS)—including opioids, serotonergic and dopaminergic modulators—and explore emerging applications in oncology. Detailed experimental protocols and an analysis of bioisosteric replacement strategies are included to provide a field-proven perspective on leveraging this versatile scaffold for future drug discovery endeavors.

Introduction: The 4-Aryl Piperidine as a Privileged Scaffold

In the lexicon of medicinal chemistry, a privileged scaffold is a molecular framework that is capable of providing ligands for diverse biological receptors. The piperidine ring is a quintessential example, being one of the most frequently encountered heterocyclic scaffolds in approved pharmaceuticals, particularly those targeting the CNS.[2][3] Its conformational flexibility, chemical stability, and ability to present substituents in precise three-dimensional orientations allow for tailored interactions within various receptor binding pockets.

The addition of an aryl group at the 4-position endows the piperidine core with a crucial pharmacophoric element. This aryl moiety can engage in π-π stacking, hydrophobic, and van der Waals interactions, while also serving as an anchor for further functionalization to fine-tune potency, selectivity, and pharmacokinetic properties. This versatility has enabled the development of 4-aryl piperidine-based drugs across a spectrum of therapeutic areas, from potent analgesics to complex neuropsychiatric agents.[4][5]

Synthetic Strategies for 4-Aryl Piperidine Derivatives

The construction of the 4-aryl piperidine core is a well-trodden path in organic synthesis, with numerous methodologies developed to provide efficient access to this key structure. The choice of synthetic route is often dictated by the desired substitution patterns and the need for stereochemical control.

Common approaches include multicomponent reactions that build the heterocyclic ring in a single step, and palladium-catalyzed cross-coupling reactions to install the aryl group onto a pre-formed piperidine ring.[6] For instance, a novel process using indium metal has been described for the synthesis of 4-aryl 4-acyl piperidine derivatives.[7] Another economically viable route involves the synthesis of a tetrahydropyridine intermediate, which can be resolved into pure enantiomers and subsequently reduced to yield stereochemically pure cis- and trans-4-aryl piperidines.[8]

Below is a generalized workflow for the synthesis of a 4-aryl piperidine derivative, a process foundational to many research programs.

Experimental Protocol: General Synthesis of a 1-Alkyl-4-Aryl-4-Carboxylate Piperidine

This protocol describes a classical approach to synthesizing a pethidine analog, a well-known 4-aryl piperidine derivative.

Step 1: Synthesis of 1-Methyl-4-piperidinone

-

To a solution of methylamine and formaldehyde in an aqueous medium, add σ-methylstyrene.

-

The reaction proceeds through an oxazine derivative intermediate. This method is advantageous as it avoids the use of highly toxic intermediates like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) often found in other routes.[8]

-

Purify the resulting 1-methyl-4-piperidinone via distillation under reduced pressure.

Step 2: Formation of the Cyanohydrin

-

Dissolve 1-methyl-4-piperidinone in a suitable solvent (e.g., ethanol).

-

Add a solution of sodium cyanide in water, followed by the slow addition of a mineral acid (e.g., HCl) while maintaining a low temperature (0-5 °C) to generate HCN in situ.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction and extract the cyanohydrin product with an organic solvent.

Step 3: Arylation via Grignard Reaction

-

Prepare a phenylmagnesium bromide Grignard reagent from bromobenzene and magnesium turnings in dry diethyl ether.

-

Add the cyanohydrin from Step 2 dropwise to the Grignard reagent at a controlled temperature.

-